molecular formula C12H18O4S2 B14535692 Propanedioic acid, 1,3-dithiepan-2-ylidene-, diethyl ester CAS No. 62280-80-2

Propanedioic acid, 1,3-dithiepan-2-ylidene-, diethyl ester

Cat. No.: B14535692
CAS No.: 62280-80-2
M. Wt: 290.4 g/mol
InChI Key: NTGKATSRKJVRAY-UHFFFAOYSA-N
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Description

Propanedioic acid, 1,3-dithiepan-2-ylidene-, diethyl ester is a chemical compound with the molecular formula C12H18O4S2 It is a derivative of malonic acid, where the hydrogen atoms are replaced by a 1,3-dithiepan-2-ylidene group and diethyl ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanedioic acid, 1,3-dithiepan-2-ylidene-, diethyl ester typically involves the reaction of malonic acid derivatives with sulfur-containing reagents. One common method is the reaction of diethyl malonate with 1,3-dithiepane under basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Propanedioic acid, 1,3-dithiepan-2-ylidene-, diethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.

    Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or thioether derivatives.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Propanedioic acid, 1,3-dithiepan-2-ylidene-, diethyl ester has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of propanedioic acid, 1,3-dithiepan-2-ylidene-, diethyl ester involves its interaction with molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. Its unique structure allows it to participate in various chemical reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    Propanedioic acid, 1,3-dithiolan-2-ylidene-, bis(1-methylethyl) ester: Similar structure but with a 1,3-dithiolan-2-ylidene group instead of 1,3-dithiepan-2-ylidene.

    Malonic acid, diethyl ester: A simpler derivative of malonic acid without the sulfur-containing group.

Uniqueness

Propanedioic acid, 1,3-dithiepan-2-ylidene-, diethyl ester is unique due to its 1,3-dithiepan-2-ylidene group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where such properties are desired.

Properties

CAS No.

62280-80-2

Molecular Formula

C12H18O4S2

Molecular Weight

290.4 g/mol

IUPAC Name

diethyl 2-(1,3-dithiepan-2-ylidene)propanedioate

InChI

InChI=1S/C12H18O4S2/c1-3-15-10(13)9(11(14)16-4-2)12-17-7-5-6-8-18-12/h3-8H2,1-2H3

InChI Key

NTGKATSRKJVRAY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C1SCCCCS1)C(=O)OCC

Origin of Product

United States

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